molecular formula C10H17NO B14418858 (6S)-2-Azaspiro[5.5]undecan-7-one CAS No. 81149-25-9

(6S)-2-Azaspiro[5.5]undecan-7-one

Cat. No.: B14418858
CAS No.: 81149-25-9
M. Wt: 167.25 g/mol
InChI Key: QROPVISAWBXGKJ-JTQLQIEISA-N
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Description

(6S)-2-Azaspiro[55]undecan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-Azaspiro[5.5]undecan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spiro ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6S)-2-Azaspiro[5.5]undecan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

(6S)-2-Azaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (6S)-2-Azaspiro[5.5]undecan-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.5]decane-1,3-dione
  • 2-Azaspiro[5.5]undecane-1,3-dione
  • 2-Azaspiro[6.5]dodecane-1,3-dione

Uniqueness

(6S)-2-Azaspiro[5.5]undecan-7-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81149-25-9

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(6S)-2-azaspiro[5.5]undecan-11-one

InChI

InChI=1S/C10H17NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h11H,1-8H2/t10-/m0/s1

InChI Key

QROPVISAWBXGKJ-JTQLQIEISA-N

Isomeric SMILES

C1CC[C@@]2(CCCNC2)C(=O)C1

Canonical SMILES

C1CCC2(CCCNC2)C(=O)C1

Origin of Product

United States

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